Tetrakis(acetonitrile)palladium(II)tetrafluoroborate

Catalysis Organometallic Chemistry Polymerization

Researchers seeking a direct electrophilic Pd(II) source face limitations with Pd(OAc)₂ (requires in situ reduction) or air-sensitive Pd(0) complexes. This pre-formed dicationic complex with labile MeCN ligands offers: • Reactivity across 7+ cross-couplings (Buchwald-Hartwig, Heck, Suzuki-Miyaura, Sonogashira, Negishi, Stille, Hiyama) • Superior Lewis acidity via non-coordinating BF₄⁻ for alkyne/alkene activation & coordination cage self-assembly • Single air-stable precursor reduces catalyst inventory for C-C, C-N, C-O bond formations

Molecular Formula C8H12B2F8N4Pd
Molecular Weight 444.2 g/mol
CAS No. 21797-13-7
Cat. No. B154956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(acetonitrile)palladium(II)tetrafluoroborate
CAS21797-13-7
SynonymsNSC 307191;  Tetrakis(acetonitrile)palladium(2+) bis(tetrafluoroborate);  Tetrakis(acetonitrile)palladium(2+) bis[tetrafluoroborate(1-)];  Tetrakis(acetonitrile)palladium(2+) tetrafluoroborate
Molecular FormulaC8H12B2F8N4Pd
Molecular Weight444.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2]
InChIInChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2
InChIKeyYWMRPVUMBTVUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate (CAS 21797-13-7) – A Cationic Palladium Precursor for Cross-Coupling and Coordination Chemistry


Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a cationic palladium(II) complex characterized by a square-planar [Pd(CH₃CN)₄]²⁺ core with two weakly coordinating tetrafluoroborate anions [1]. It is a stronger Lewis acid than many neutral palladium analogs and serves as a versatile precatalyst and metal source for a wide range of transformations. Key applications include cross-coupling reactions (Buchwald-Hartwig, Heck, Suzuki-Miyaura, Sonogashira, Stille, Negishi, Hiyama) , olefin polymerization [2], alkyne carbonylation [3], and the self-assembly of structurally defined coordination cages [4].

Why Substituting Tetrakis(acetonitrile)palladium(II) tetrafluoroborate (CAS 21797-13-7) with Other Palladium Sources Can Compromise Your Results


Generic substitution of Tetrakis(acetonitrile)palladium(II) tetrafluoroborate with common palladium precatalysts such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ is not straightforward due to fundamental differences in their chemical nature. This compound is a pre-formed, cationic, dicationic palladium(II) complex with exceptionally labile acetonitrile ligands . Unlike Pd(OAc)₂ which requires in situ reduction and often strong base for activation, or air-sensitive Pd(0) complexes like Pd(PPh₃)₄, this compound provides a direct source of a highly electrophilic, coordinatively unsaturated palladium(II) center . Its strong Lewis acidity, imparted by the non-coordinating BF₄⁻ counterions, is critical for specific pathways such as the activation of alkynes and alkenes via incipient carbonium ion formation [1] and for predictable self-assembly of coordination architectures [2]. Simply using another palladium source would alter the catalytic cycle's entry point, impact ligand substitution kinetics, and likely fail to deliver the specific reactivity and structural outcomes detailed below.

Quantitative Differentiation: How Tetrakis(acetonitrile)palladium(II) tetrafluoroborate (CAS 21797-13-7) Outperforms Its Closest Analogs


Evidence Item 1: Enhanced Lewis Acidity and Alkene Activation Compared to Neutral Palladium(II) Complexes

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is explicitly described as a 'stronger Lewis acid' than its chloride analogs . This enhanced electrophilicity enables unique catalytic transformations of alkenes. Sen and Lai (1982) demonstrated that this compound catalyzes the polymerization of phenylacetylene, whereas analogous neutral palladium(II) complexes, such as Pd(CH₃CN)₂Cl₂, are inactive for this transformation [1].

Catalysis Organometallic Chemistry Polymerization

Evidence Item 2: Regioselective Alkyne Carbonylation – A Unique Cationic Palladium(II) Advantage

In the palladium-catalyzed carbonylation of alkynes with indoles and carbon monoxide, the use of Tetrakis(acetonitrile)palladium(II) tetrafluoroborate in combination with Xantphos enables a highly regioselective synthesis of linear α,β-unsaturated ketones [1]. While other common palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ can catalyze carbonylative couplings, they often yield mixtures of regioisomers or favor branched products. This procedure is highlighted as 'attractive from both environmental and operational points of view' and 'adds value to the method ... affording linear regioselectivity' [1].

Organic Synthesis Carbonylation Catalysis

Evidence Item 3: Structural Fidelity in Coordination Cage Self-Assembly via Labile Acetonitrile Ligands

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a preferred metal source for constructing well-defined supramolecular architectures due to its labile acetonitrile ligands. Li et al. (2021) demonstrated that reactions of [Pd(CH₃CN)₄](BF₄)₂ with low-symmetry dipyridyl ligands resulted in the formation of structurally defined Pd₄L₈ and Pd₆L₁₂ cages, and crucially, 'only one structurally defined complex was formed out of a vast pool of possible isomers' [1]. In contrast, using other palladium sources like Pd(NO₃)₂ or cis-protected palladium complexes often leads to mixtures of isomeric cage products, requiring extensive and often impossible separations [2].

Supramolecular Chemistry Coordination Cages Self-Assembly

Evidence Item 4: Versatile Precatalyst for a Broad Spectrum of Cross-Coupling Reactions

According to the supplier Sigma-Aldrich, Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is reported as a suitable catalyst for a remarkably wide range of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . This broad applicability contrasts with more specialized catalysts like Pd(PPh₃)₄, which is primarily limited to Suzuki, Stille, and Negishi couplings under mild conditions and is air-sensitive, or Pd₂(dba)₃, which often requires careful ligand selection and suffers from dba ligand interference .

Cross-Coupling Catalysis Organic Synthesis

Evidence Item 5: Dual Utility as a Precursor for Advanced Ligand Complexes and Bimetallic Systems

This compound serves as a versatile metal precursor for synthesizing well-defined, advanced palladium architectures. It is specifically used for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of 'click' ligands, and dipalladium catalysts for cross-coupling applications . While Pd(OAc)₂ or PdCl₂ are also common precursors, they often require harsher conditions for ligand substitution or lead to ill-defined products due to the coordinating nature of their anions. The weakly coordinating BF₄⁻ anions in this compound ensure clean and efficient ligand exchange, yielding well-defined complexes .

Ligand Design Pincer Complexes Bimetallic Catalysis

Evidence Item 6: Well-Defined Solid-State Structure for Quality Control and Reproducibility

The crystal structure of Tetrakis(acetonitrile)palladium(II) tetrafluoroborate has been rigorously determined by single-crystal X-ray diffraction, revealing a well-defined square-planar [Pd(CH₃CN)₄]²⁺ cation with a Pd-N bond length of 195.6 pm and an orthorhombic space group Pbca (R = 0.057, wR = 0.033) [1]. This is in stark contrast to many commercially available palladium precatalysts like Pd₂(dba)₃·CHCl₃, which are known to be heterogeneous and can contain varying amounts of palladium nanoparticles or impurities that affect catalytic reproducibility [2].

Crystallography Quality Control Organometallic Chemistry

Optimal Application Scenarios for Tetrakis(acetonitrile)palladium(II) tetrafluoroborate (CAS 21797-13-7) Based on Quantified Differentiation


Scenario 1: Lewis Acid-Catalyzed Alkene and Alkyne Oligomerization/Polymerization

When a project requires the polymerization of electron-rich alkenes or alkynes, this compound is a logical first choice. Its proven activity as a strong Lewis acid catalyst for phenylacetylene polymerization, a transformation where neutral Pd(II) complexes fail, directly addresses the need for a potent electrophilic metal center [1].

Scenario 2: Regioselective Carbonylative Synthesis of Linear α,β-Unsaturated Ketones

In synthetic routes requiring the carbonylation of alkynes with high linear regioselectivity, this specific catalyst/ligand system (with Xantphos) is indicated. Its use avoids the regioisomeric mixtures often encountered with standard palladium sources, simplifying purification and improving yield [2].

Scenario 3: Self-Assembly of Isomerically Pure Coordination Cages and Metallosupramolecular Architectures

For research in supramolecular chemistry, this compound is essential for the predictable and high-fidelity self-assembly of Pd(II)-based coordination cages. The labile acetonitrile ligands and non-coordinating counterions facilitate clean ligand exchange, leading to the formation of a single, structurally defined cage isomer, which is critical for studying host-guest chemistry and function [3].

Scenario 4: High-Throughput Screening and General Method Development for Diverse Cross-Couplings

For laboratories or core facilities developing or optimizing a wide range of cross-coupling methods (C-C, C-N, C-O), this single, air-stable precursor offers broad applicability across 7+ major named reactions. Procuring this compound reduces the need to stock multiple specialized palladium sources, streamlining inventory and simplifying initial catalyst screens .

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